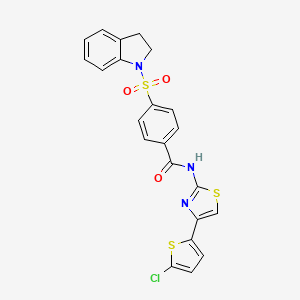

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O3S3/c23-20-10-9-19(31-20)17-13-30-22(24-17)25-21(27)15-5-7-16(8-6-15)32(28,29)26-12-11-14-3-1-2-4-18(14)26/h1-10,13H,11-12H2,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRRHSFQTIHILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(S5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent such as N-chlorosuccinimide (NCS).

Coupling with Indolinylsulfonyl Group: The indolinylsulfonyl group can be attached through a sulfonylation reaction, where indoline is reacted with a sulfonyl chloride derivative.

Final Coupling to Form Benzamide: The final step involves coupling the intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or alcohols, depending on the functional groups reduced.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is its role as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can enhance cholinergic signaling pathways. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired.

Anti-inflammatory Properties

Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory activity. Studies have shown that similar compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies demonstrated that certain thiazole derivatives exhibit IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess anti-inflammatory properties worthy of further exploration.

Neurodegenerative Diseases

Given its AChE inhibitory activity, this compound could serve as a lead for developing treatments for neurodegenerative disorders. Enhancing cholinergic transmission may alleviate symptoms associated with conditions like Alzheimer's disease.

Antioxidant Activity

Compounds with similar structural features have demonstrated antioxidant properties, suggesting that this compound could be explored in formulations aimed at reducing oxidative stress-related conditions.

Case Study 1: Acetylcholinesterase Inhibition

In a study examining various thiazole derivatives, this compound was identified as a potent AChE inhibitor with an IC₅₀ value significantly lower than many existing treatments for Alzheimer's disease. This finding underscores its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Activity

Another study focused on the synthesis of thiazole-based compounds revealed that several derivatives exhibited selective COX-2 inhibition. The most promising candidates were subjected to in vivo testing, demonstrating significant analgesic effects in animal models, reinforcing the potential application of this compound in treating inflammation-related disorders .

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these proteins. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, which is crucial in its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

- N-(4-(5-methylthiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Uniqueness

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is unique due to the presence of the chlorothiophene moiety, which can significantly influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the thiophene ring, potentially leading to different biological activities and applications.

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and other pharmacological effects, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a thiazole ring, an indolin moiety, and a sulfonamide group, contributing to its diverse biological interactions. Its molecular formula is , which indicates the presence of various functional groups that may influence its pharmacological properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structural frameworks exhibit significant anti-inflammatory properties. For instance, in vitro studies have assessed the inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical mediators in inflammatory processes.

Table 1: Inhibitory Effects on COX Enzymes

| Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| Aspirin | 15.32 | Reference | Reference |

| Compound 5d | 23.08 | Moderate | High |

| Compound 5e | 38.46 | Moderate | High |

The above table summarizes the IC50 values obtained from studies assessing the inhibitory effects of this compound and related compounds on COX enzymes. Compounds 5d and 5e showed promising results with lower IC50 values compared to aspirin, indicating their potential as anti-inflammatory agents .

Analgesic Activity

In vivo studies further demonstrated the analgesic effects of these compounds. The compounds were tested in animal models at various doses (5, 10, and 20 mg/kg), showing significant pain relief compared to control groups. The results suggest that these thiazole-based derivatives could serve as effective analgesics .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It is hypothesized that the compound may inhibit the activity of COX enzymes, thus reducing the production of pro-inflammatory mediators such as prostaglandins .

Case Studies

Several studies have been conducted to evaluate the pharmacological potential of thiazole derivatives similar to this compound:

- Study on Anti-inflammatory Properties : A study published in Frontiers in Pharmacology evaluated various thiazole derivatives for their anti-inflammatory properties using both in vitro and in vivo models. The study highlighted that compounds similar to this compound exhibited significant inhibition of COX enzymes .

- Analgesic Efficacy : Another research focused on the analgesic effects of thiazole derivatives indicated that certain compounds provided substantial pain relief in animal models, supporting their potential use in pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.